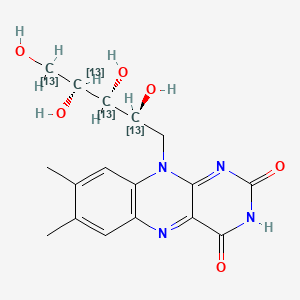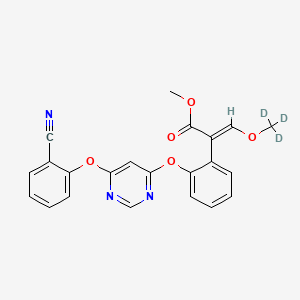
Azoxystrobin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azoxystrobin-d3 is a deuterated analog of azoxystrobin, a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases. This compound is primarily used in scientific research to study the metabolism and environmental fate of azoxystrobin due to the presence of deuterium atoms, which serve as tracers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azoxystrobin-d3 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the following steps:
Phenolic Hydroxyl Protection: The phenolic hydroxyl group of 2-bromophenol is protected.
Grignard Reaction: The protected phenol undergoes a Grignard reaction to form a key intermediate.
Suzuki Cross-Coupling: The intermediate is subjected to a Suzuki cross-coupling reaction to form the desired product.
Hydrogenation and Nucleophilic Reaction: The product undergoes hydrogenation and a nucleophilic reaction on a 2-chloropyrimidine.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Azoxystrobin-d3 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups in this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Azoxystrobin-d3 is extensively used in scientific research for various applications:
Chemistry: Used as a tracer in studies of chemical reactions and pathways.
Biology: Helps in understanding the metabolism of azoxystrobin in biological systems.
Medicine: Investigated for its potential effects on human health and its metabolism in the human body.
Industry: Used to study the environmental fate and degradation of azoxystrobin in agricultural settings
Wirkmechanismus
Azoxystrobin-d3, like azoxystrobin, inhibits mitochondrial respiration by blocking the transfer of electrons between cytochrome b and cytochrome c1 at the ubiquinol oxidation site of complex III in the electron transport chain. This inhibition disrupts ATP production, leading to the death of fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Kresoxim-methyl
- Pyraclostrobin
- Trifloxystrobin
- Picoxystrobin
- Fluoxastrobin
Uniqueness
Azoxystrobin-d3 is unique due to the presence of deuterium atoms, which make it an excellent tracer for studying the metabolism and environmental fate of azoxystrobin. This deuterated analog allows for precise tracking and analysis in various scientific studies .
Eigenschaften
Molekularformel |
C22H17N3O5 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-(trideuteriomethoxy)prop-2-enoate |
InChI |
InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+/i1D3 |
InChI-Schlüssel |
WFDXOXNFNRHQEC-TZATYFTBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC |
Kanonische SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
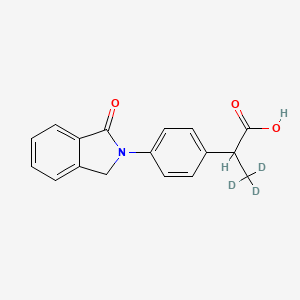
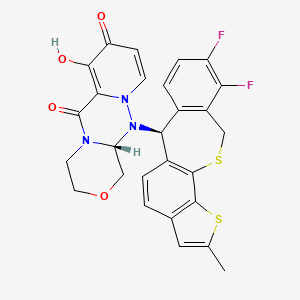
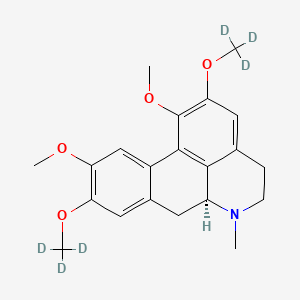
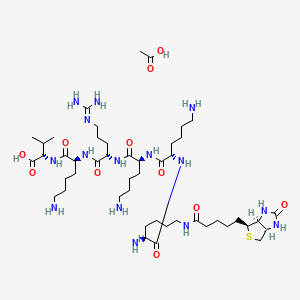
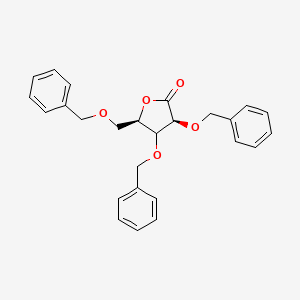
![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
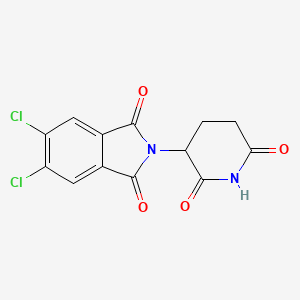

![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)
